molecular formula C9H13NO4S B6258027 2,4-dimethoxy-3-methylbenzene-1-sulfonamide CAS No. 1368876-79-2

2,4-dimethoxy-3-methylbenzene-1-sulfonamide

Cat. No. B6258027
CAS RN: 1368876-79-2
M. Wt: 231.3
InChI Key:
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Description

2,4-Dimethoxy-3-methylbenzene-1-sulfonamide (DMS) is a heterocyclic sulfonamide used in a variety of scientific research applications. It has been used as a synthetic intermediate in organic synthesis, as a reagent in biochemistry, and as a pharmaceutical agent in drug discovery. DMS is also known as 3-methyl-2,4-dimethoxybenzene-1-sulfonamide, or by its CAS registry number, 904-75-2.

Scientific Research Applications

DMS has a variety of scientific research applications. It has been used as a synthetic intermediate in organic synthesis, as a reagent in biochemistry, and as a pharmaceutical agent in drug discovery. In organic synthesis, it has been used to synthesize a variety of compounds, including heterocyclic compounds, pharmaceuticals, and other organic compounds. In biochemistry, it has been used as a reagent for enzyme inhibition studies, and in drug discovery, it has been used to identify potential drug targets and to screen for drug candidates.

Mechanism of Action

The mechanism of action of DMS is not well understood. However, it is believed to act as a competitive inhibitor of enzymes, by binding to the active site of the enzyme and blocking its activity. In addition, DMS may also interact with other molecules in the cell, such as proteins or nucleic acids, and alter their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMS are not well understood. However, it has been shown to inhibit the activity of enzymes involved in various metabolic pathways, including those involved in energy metabolism, fatty acid synthesis, and amino acid metabolism. In addition, it has been shown to modulate the activity of proteins involved in signal transduction pathways.

Advantages and Limitations for Lab Experiments

One advantage of using DMS in lab experiments is that it is a relatively inexpensive reagent, and is readily available from chemical suppliers. In addition, it is relatively non-toxic, and has low solubility in water, making it easy to handle and store. However, there are some limitations to using DMS in lab experiments. For example, it is not very reactive, and can be difficult to work with in certain reaction conditions. In addition, it can be difficult to quantify the amount of DMS present in a reaction, as it does not have a distinctive color or odor.

Future Directions

There are a number of potential future directions for research involving DMS. For example, further research is needed to better understand the mechanism of action of DMS and its biochemical and physiological effects. In addition, further research is needed to develop more efficient and cost-effective synthesis methods for DMS. Finally, further research is needed to identify new applications for DMS, such as in drug discovery or in the synthesis of novel compounds.

Synthesis Methods

The synthesis of DMS involves the reaction of a sulfonamide with a substituted benzene ring. The reaction begins with the formation of a sulfonate ester from the sulfonamide and a substituted benzene ring. This is followed by a Friedel-Crafts alkylation reaction, in which an alkyl group is added to the sulfonate ester. Finally, the sulfonate ester is hydrolyzed to form the desired product, DMS.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-dimethoxy-3-methylbenzene-1-sulfonamide involves the sulfonation of 2,4-dimethoxy-3-methylbenzoic acid followed by conversion of the resulting sulfonic acid to the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with ammonia to yield the final product.", "Starting Materials": [ "2,4-dimethoxy-3-methylbenzoic acid", "Sulfuric acid", "Phosphorus pentoxide", "Thionyl chloride", "Ammonia", "Sodium hydroxide", "Diethyl ether", "Ice" ], "Reaction": [ "Step 1: Sulfonation of 2,4-dimethoxy-3-methylbenzoic acid by adding a mixture of sulfuric acid and phosphorus pentoxide to the acid. The reaction is carried out at a temperature of 0-5°C for 1-2 hours.", "Step 2: Conversion of the resulting sulfonic acid to the corresponding sulfonyl chloride by reacting with thionyl chloride. The reaction is carried out at a temperature of 0-5°C for 1-2 hours.", "Step 3: Reaction of the sulfonyl chloride with ammonia in diethyl ether. The reaction is carried out at a temperature of 0-5°C for 1-2 hours. The product is then isolated by filtration and washed with ice-cold water.", "Step 4: Neutralization of the product with sodium hydroxide to yield the final product, 2,4-dimethoxy-3-methylbenzene-1-sulfonamide." ] }

CAS RN

1368876-79-2

Product Name

2,4-dimethoxy-3-methylbenzene-1-sulfonamide

Molecular Formula

C9H13NO4S

Molecular Weight

231.3

Purity

95

Origin of Product

United States

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